
UM-164
Overview
Description
UM-164 is a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It has been primarily developed as a lead compound for targeting triple-negative breast cancer, a particularly aggressive form of breast cancer that lacks targeted therapies . This compound has shown promising results in preclinical studies, demonstrating its potential to inhibit cancer cell proliferation and migration .
Mechanism of Action
Target of Action
Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src and p38 MAPK . These are its primary targets.
- c-Src : This is a non-receptor tyrosine kinase involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion .
- p38 MAPK : This is a type of mitogen-activated protein kinase (MAPK) that plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound binds to the inactive kinase conformation of c-Src and shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib . It also effectively inhibits p38α and p38β .
Biochemical Pathways
This compound affects the Hippo-YAP signaling pathway . It triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes . This pathway plays a crucial role in organ size control and tumor suppression by restricting proliferation and promoting apoptosis.
Pharmacokinetics
It’s known that this compound is administered intraperitoneally in animal studies .
Result of Action
This compound suppresses the proliferation, migration, and spheroid formation of glioma cells, and induces cell cycle arrest in the G1 phase . It also restrains glioma growth in vivo .
Action Environment
It’s known that this compound is dissolved in a mixture of dmso/propylene glycol for administration .
Biochemical Analysis
Biochemical Properties
Das-dfgo-II has a high binding affinity for c-Src, with a dissociation constant (Kd) of 2.7 nM . It also potently inhibits p38α and p38β . The compound interacts with these enzymes, leading to inhibition of their activity.
Cellular Effects
Das-dfgo-II has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells . It induces cell cycle arrest in the G1 phase .
Molecular Mechanism
Das-dfgo-II exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the inactive kinase conformation of c-Src and is more potent than Dasatinib in its Src active site binding ability .
Temporal Effects in Laboratory Settings
The effects of Das-dfgo-II change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of Das-dfgo-II vary with different dosages . At selected doses of UM-164, there is no significant weight loss or gross abnormalities observed in the treated animals, even after 52 days of treatment . Tumor growth is significantly inhibited in both the 10 mg/kg and 20 mg/kg dose groups compared with the vehicle-treated group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UM-164 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a fluorinated phenyl group, which is then coupled with other aromatic rings through various organic reactions such as Suzuki coupling and Buchwald-Hartwig amination . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
UM-164 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Efficacy Against Triple-Negative Breast Cancer
-
In Vitro Studies :
- UM-164 demonstrated significant inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines. In particular, the compound showed a notable decrease in tumor growth in patient-derived xenograft models .
- The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
- In Vivo Studies :
Comparative Data Table
The following table summarizes the efficacy of this compound compared to existing therapies:
Compound | Target Kinases | IC50 (µM) | Efficacy in TNBC Models | Toxicity Profile |
---|---|---|---|---|
This compound | c-Src, p38 MAPK | Varies (see above) | Significant reduction in tumor growth | Limited toxicity |
Existing c-Src Inhibitors | c-Src only | Higher than this compound | Less effective | Higher toxicity |
Existing p38 Inhibitors | p38 only | Varies | Moderate effectiveness | Varies |
Case Study 1: Triple-Negative Breast Cancer Model
In a study published by the University of Michigan, researchers evaluated this compound's effects on TNBC cells and found that it not only inhibited cell growth but also altered the localization of c-Src within these cells. This alteration is believed to contribute to its enhanced efficacy against TNBC .
Case Study 2: Glioma Cell Lines
Further investigations into glioma cell lines LN229 and SF539 revealed that this compound effectively inhibited cell growth across both lines, suggesting potential applications beyond breast cancer. The compound's IC50 values indicated a stronger effect on SF539 cells than on LN229 cells, highlighting differential sensitivity among tumor types .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another c-Src inhibitor, but UM-164 shows stronger binding to the active sites of Src compared to Dasatinib.
Bosutinib: A dual inhibitor of Src and Abl kinases, but it lacks the dual inhibition of p38 MAPK seen with this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its dual inhibition of both c-Src and p38 MAPK, which provides a broader range of therapeutic effects compared to other inhibitors that target only one kinase . This dual inhibition is particularly beneficial for treating aggressive cancers like triple-negative breast cancer, where multiple signaling pathways are often dysregulated .
Biological Activity
UM-164 is a novel compound that has garnered attention for its dual inhibitory effects on c-Src and p38 MAPK, making it a promising candidate in the treatment of various cancers, particularly triple-negative breast cancer (TNBC) and glioma. This article provides a detailed overview of its biological activity, including experimental findings, data tables, and case studies.
Overview of this compound
This compound is recognized as a high-potency inhibitor specifically targeting the inactive conformation of c-Src and p38 kinases. Its unique mechanism of action allows it to alter the localization and activity of these kinases, thereby exerting significant anti-tumor effects.
This compound operates through several key mechanisms:
- Inhibition of Cell Proliferation : It significantly reduces the proliferation rates of glioma cells and TNBC cells.
- Induction of Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in glioma cells, evidenced by increased G1 population percentages following treatment.
- Downregulation of YAP Activity : The compound triggers the translocation of YAP to the cytoplasm, reducing its activity and expression levels of target genes such as CYR61 and AXL .
In Vitro Studies
- Cell Proliferation Assays :
- Migration and Invasion Assays :
- Colony Formation Assay :
In Vivo Studies
In xenograft models using TNBC cell lines, this compound exhibited substantial anti-tumor activity with minimal toxicity. Tumor growth was significantly reduced compared to controls, highlighting its potential for clinical application .
Data Tables
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
---|---|---|---|
LN229 | 10.07 | 6.20 | 3.81 |
SF539 | 3.75 | 2.68 | 1.23 |
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer models:
- Triple-Negative Breast Cancer : A study indicated that this compound not only inhibited cell proliferation but also altered the signaling pathways associated with tumor growth, demonstrating superior efficacy compared to existing treatments like Dasatinib .
- Glioma Models : Research showed that this compound significantly suppressed glioma cell proliferation and migration while inducing cell cycle arrest, providing a strong rationale for further clinical trials targeting gliomas .
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBQUSWQAQFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.